3-benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15154761
Molecular Formula: C26H22ClNO3
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22ClNO3 |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | 3-benzyl-9-[(2-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C26H22ClNO3/c1-17-20-11-12-24-22(15-28(16-30-24)14-19-9-5-6-10-23(19)27)25(20)31-26(29)21(17)13-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3 |
| Standard InChI Key | GXJRMCPMHPYSAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Introduction
3-Benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one is a complex organic compound belonging to the oxazine class, known for its diverse applications in medicinal chemistry and materials science. This compound features a unique chromeno[8,7-e] oxazine structure, which includes multiple aromatic rings and functional groups, contributing to its potential biological activities.
Synthesis and Chemical Transformations
The synthesis of 3-benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one typically involves multi-step organic reactions. Common synthetic routes utilize organoboron compounds and palladium catalysts to optimize yields and minimize by-products. Techniques such as continuous flow chemistry may be employed to enhance scalability and efficiency in industrial settings.
Synthesis Steps
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Initial Formation: The chromeno[8,7-e] oxazine core is formed through a series of reactions involving appropriate precursors.
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Substitution Reactions: Benzyl and chlorobenzyl groups are introduced using suitable reagents and conditions.
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Purification: Final product purification involves techniques like chromatography to achieve high purity.
Biological Activities and Mechanisms
3-Benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one exhibits potential biological activities, including antimicrobial and anticancer effects. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The unique structural features allow it to bind effectively to these targets, leading to various biological effects.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against certain microorganisms |
| Anticancer | Potential to inhibit cancer cell growth or proliferation |
Applications and Future Research Directions
Given its complex structure and potential biological activities, 3-benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one is a candidate for further pharmacological studies and drug development. Future research should focus on optimizing synthesis conditions, exploring its interaction with biological targets, and assessing its efficacy in preclinical models.
Future Research Directions
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Optimization of Synthesis: Improving yield and purity through advanced synthetic techniques.
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Biological Target Interaction: Elucidating the compound's mechanism of action through molecular modeling and biochemical assays.
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Preclinical Efficacy Studies: Evaluating its potential as a therapeutic agent in relevant disease models.
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